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Application of S-Sulfo-DL-cysteine-2,3,3-d3 in Metabolomics Research

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Compound of Interest

Compound Name: S-Sulfo-DL-cysteine-2,3,3-d3

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Application Notes Introduction

S-Sulfocysteine (SSC) is a critical biomarker for inherited metabolic disorders affecting sulfur metabolism, most notably Molybdenum Cofactor Deficiency (MoCD) and isolated Sulfite Oxidase Deficiency (SOD). In these conditions, impaired sulfite oxidase activity leads to an accumulation of sulfite, which then reacts with cystine to form S-sulfocysteine. This metabolite is not only an indicator of disease but is also implicated in the neurotoxic effects observed in patients, acting as an N-methyl-D-aspartate (NMDA) receptor agonist. Accurate and precise quantification of S-sulfocysteine in biological matrices such as urine and plasma is therefore essential for the diagnosis and monitoring of these debilitating diseases.

S-Sulfo-DL-cysteine-2,3,3-d3 is a stable isotope-labeled internal standard designed for use in quantitative metabolomics studies employing mass spectrometry. Its chemical structure is identical to the endogenous analyte, S-sulfocysteine, with the exception of three deuterium atoms on the cysteine backbone. This mass difference of +3 Da allows for its distinct detection by a mass spectrometer while ensuring that its chemical and chromatographic properties are nearly identical to the unlabeled analyte.

Principle of Application

In quantitative mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the



gold standard for achieving the highest accuracy and precision. The SIL-IS is added at a known concentration to the biological sample at the beginning of the sample preparation process. It co-elutes with the endogenous analyte during chromatographic separation and experiences similar ionization effects in the mass spectrometer's source. By calculating the ratio of the signal from the endogenous analyte to the signal from the SIL-IS, variations arising from sample preparation, chromatographic injection, and matrix effects can be effectively normalized. This ratiometric approach significantly improves the reliability and reproducibility of the quantification.

S-Sulfo-DL-cysteine-2,3,3-d3 serves this purpose for the quantification of S-sulfocysteine. Its application is crucial for:

- Accurate Diagnosis: Providing reliable quantitative data to aid in the diagnosis of MoCD and SOD.
- Disease Monitoring: Tracking the levels of S-sulfocysteine in patients to monitor disease progression or response to therapy.
- Metabolomics Research: Enabling the accurate measurement of S-sulfocysteine in broader metabolomics studies to understand its role in various physiological and pathological states.
- Drug Development: Facilitating the development of therapeutics for MoCD and SOD by providing a robust endpoint for assessing treatment efficacy.

Experimental Protocols

Quantification of S-Sulfocysteine in Human Urine using UPLC-MS/MS

This protocol describes a method for the quantitative analysis of S-sulfocysteine in human urine using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with **S-Sulfo-DL-cysteine-2,3,3-d3** as an internal standard.

- 1.1. Materials and Reagents
- S-Sulfo-L-cysteine (Analyte standard)



- S-Sulfo-DL-cysteine-2,3,3-d3 (Internal Standard)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium formate (LC-MS grade)
- Ultrapure water
- Human urine samples (stored at -80°C)
- 1.2. Sample Preparation
- Thaw frozen urine samples on ice.
- · Vortex the samples to ensure homogeneity.
- Prepare a stock solution of S-Sulfo-DL-cysteine-2,3,3-d3 in ultrapure water.
- To a 1.5 mL microcentrifuge tube, add 50 μL of urine.
- Add a specific volume of the S-Sulfo-DL-cysteine-2,3,3-d3 stock solution to each urine sample to achieve a final concentration within the linear range of the assay.
- Add a protein precipitation agent, such as acetonitrile, at a ratio of 3:1 (v/v) to the urine sample.
- Vortex vigorously for 30 seconds.
- Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
- Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
- Dilute the supernatant with an appropriate volume of the initial mobile phase if necessary.
- The sample is now ready for UPLC-MS/MS analysis.
- 1.3. UPLC-MS/MS Conditions



- UPLC System: Waters ACQUITY UPLC or equivalent
- Column: ACQUITY UPLC BEH HILIC column (e.g., 2.1 x 100 mm, 1.7 μm)
- Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid
- Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM Ammonium formate and 0.1% formic acid

· Gradient:

Time (min)	Flow Rate (mL/min)	%A	%B
0.0	0.4	10	90
2.0	0.4	40	60
2.5	0.4	50	50
3.0	0.4	10	90

|5.0 | 0.4 | 10 | 90 |

• Column Temperature: 40°C

• Injection Volume: 5 μL

Mass Spectrometer: Triple quadrupole mass spectrometer

Ionization Mode: Positive Electrospray Ionization (ESI+)

MRM Transitions:

Compound	Precursor Ion (m/z)	Product Ion (m/z)
S-Sulfocysteine	202.0	120.0

| S-Sulfo-DL-cysteine-2,3,3-d3 | 205.0 | 123.0 |



• MS Parameters: Optimize source and compound-specific parameters (e.g., capillary voltage, source temperature, cone voltage, collision energy) on the specific instrument being used.

1.4. Data Analysis and Quantification

- Integrate the peak areas for the specified MRM transitions of S-sulfocysteine and **S-Sulfo-DL-cysteine-2,3,3-d3**.
- Calculate the peak area ratio of the analyte to the internal standard.
- Prepare a calibration curve using standards of known S-sulfocysteine concentrations with a fixed amount of the internal standard.
- Plot the peak area ratio against the concentration of the standards and perform a linear regression.
- Determine the concentration of S-sulfocysteine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The following tables summarize typical quantitative data for the analysis of S-sulfocysteine using a stable isotope-labeled internal standard like **S-Sulfo-DL-cysteine-2,3,3-d3**.

Table 1: LC-MS/MS Method Validation Parameters

Parameter	Result	Reference
Linearity Range	2.5 - 625 μmol/L	[1]
Linearity (R²)	>0.99	[1]
Lower Limit of Quantification (LLOQ)	2.44 μmol/L	[1]
Intra-day Precision (%CV)	< 5%	[1]
Inter-day Precision (%CV)	< 5%	[1]
Recovery	> 98%	[1]





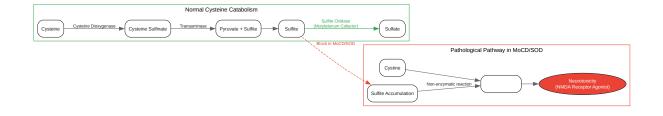
Table 2: Alternative LC-MS/MS Method Validation

Parameters (Negative Ion Mode)

Parameter	Result	Reference
Linearity Range	12 - 480 μmol/L	[2]
Intra-day Variation	< 2.5%	[2]
Inter-day Variation	< 2.5%	[2]
Mean Recovery	94.3 - 107.3%	[2]

Visualizations

Cysteine Catabolism and S-Sulfocysteine Formation

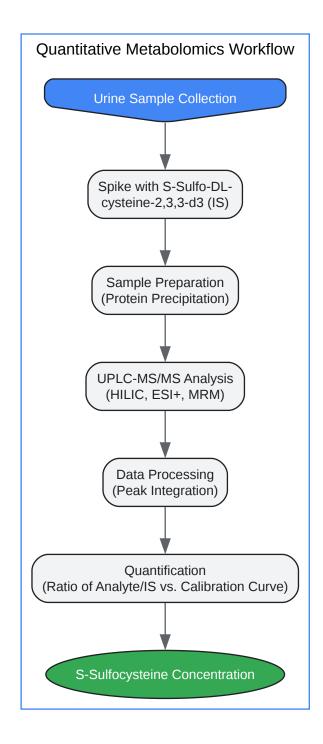


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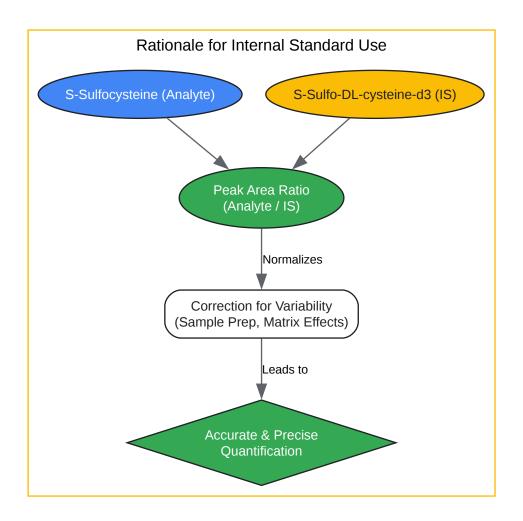
Cysteine catabolism and S-Sulfocysteine formation pathway.

Experimental Workflow for S-Sulfocysteine Quantification









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